molecular formula C16H16ClNO4 B5781733 N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide

N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide

Cat. No. B5781733
M. Wt: 321.75 g/mol
InChI Key: ZESPLXWZZZYHST-UHFFFAOYSA-N
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Description

"N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide" is a chemical compound with potential interest in various fields of chemistry and pharmacology. While direct research on this specific compound is scarce, studies on similar benzamide derivatives and their synthesis, structural analysis, and chemical properties offer valuable insights.

Synthesis Analysis

The synthesis of benzamide derivatives, including those with methoxy and chloro substitutions, generally involves acylation reactions of corresponding phenols or aminophenols with acyl chlorides or carboxylic acids in suitable solvents such as tetrahydrofuran (THF) (Karabulut et al., 2014). These reactions are often followed by characterization using NMR, elemental analysis, and sometimes X-ray crystallography for molecular structure determination.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. Single crystal X-ray diffraction and DFT calculations have been utilized to evaluate the influence of intermolecular interactions on the molecular geometry of these compounds. These studies show that while crystal packing and dimerization have minor effects on bond lengths and angles, they significantly influence dihedral angles and the rotational conformation of aromatic rings, which could be relevant for "this compound" as well (Karabulut et al., 2014).

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

This interaction could potentially alter the signaling pathways associated with the receptor, resulting in various cellular responses .

Pharmacokinetics

Information regarding its bioavailability, half-life, clearance, and route of elimination is currently unavailable .

Result of Action

The molecular and cellular effects of this compound’s action are not fully known. Given its target, it may influence cellular processes such as migration, adhesion, and differentiation. More research is needed to confirm these effects and understand the compound’s overall impact on cellular function .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-12-6-10(7-13(9-12)21-2)16(19)18-11-4-5-15(22-3)14(17)8-11/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESPLXWZZZYHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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